2,5-Dichloro-4-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dichloro-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FNO2S/c7-3-2-6(13(10,11)12)4(8)1-5(3)9/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJILQZLHKHRXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Information
2,5-Dichloro-4-fluorobenzenesulfonamide is a chemical compound with the molecular formula \$$C6H4Cl2FNO2S\$$ and a molecular weight of 244.07 g/mol. It is also known by other names such as 2,5-dichloro-4-fluorobenzene-1-sulfonamide and is identified by the PubChem CID 119011534.
Synthesis of 2,4-Dichlorofluorobenzene
- Reaction : Orthodichlorobenzene and santochlor mixture undergo nitration with a nitric acid and sulfuric acid mixture at 30-75°C for 1-5 hours. Optimal conditions include a temperature of 60-70°C and a reaction time of 2.5-3 hours. The molar ratio of dichlorobenzene to nitration mixture is 1:(2.5-6), with an adaptive ratio of 1:5.5. The volume ratio of the nitration mixture is 1:1.
- Fluoridation : The dichloronitrobenzene mixture reacts with Potassium monofluoride in aprotic polar solvent dimethyl sulfoxide (DMSO) or N, dinethylformamide (DMF) at 120-200°C for 1-8 hours. The optimal reactive temperature is 145-185°C with a reaction time of 3 hours. The solvent load is 1-5ml per gram of dichloronitrobenzene, and Potassium monofluoride is 0.2-0.6 grams.
- Chlorination : The fluorine chloronitrobenzene mixture is chlorinated at 150-250°C for 4-16 hours, with an optimal reactive temperature of 180-220°C for 8-12 hours.
Chemical Reactions Analysis
2,5-Dichloro-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized to form sulfonic acids or reduced to form amines using appropriate oxidizing or reducing agents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like sodium hydroxide or potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
2,5-Dichloro-4-fluorobenzenesulfonamide serves as an important intermediate in the synthesis of various organic compounds. Its unique halogenation pattern allows for diverse chemical modifications, making it a valuable building block in the development of pharmaceuticals and agrochemicals.
Reactivity and Derivative Formation:
The presence of both chlorine and fluorine atoms enhances the compound's reactivity. This enables the formation of derivatives that can be tailored for specific applications in medicinal chemistry or materials science.
Biological Applications
Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by targeting key metabolic enzymes, thus positioning it as a candidate for further development as an antibacterial agent.
Anticancer Potential:
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines and inhibit cell proliferation, warranting further investigation into its therapeutic potential in oncology.
Mechanism of Action:
The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The sulfonamide group can mimic natural substrates, allowing it to bind to the active sites of enzymes and disrupt their function, which can lead to modulation of metabolic pathways essential for cell survival.
Medicinal Chemistry
Drug Development:
In medicinal chemistry, this compound is explored for its potential use in drug development. It is particularly investigated as a scaffold for designing inhibitors targeting specific enzymes or receptors involved in various diseases.
Case Studies:
- Antiviral Activity: A study demonstrated that this compound effectively inhibits the replication of influenza viruses (H1N1 and H5N1) in human bronchial epithelial cells by significantly reducing viral mRNA levels.
- Enzyme Inhibition: The compound has shown efficacy as an inhibitor of carbonic anhydrases, which are crucial in physiological processes like acid-base balance and fluid secretion.
Industrial Applications
Dyes and Pigments Production:
In industrial settings, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and ability to form colored complexes with metal ions.
Specialty Chemicals:
The compound's versatility also extends to its application in manufacturing specialty chemicals used in various formulations across different industries.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity . The chlorine and fluorine atoms can also enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2,5-Dichloro-4-fluorobenzenesulfonamide can be contextualized against related benzenesulfonamides and fluorinated aromatic compounds. Below is a comparative analysis based on substituent effects, physicochemical properties, and hypothetical applications:
Table 1: Comparative Properties of Selected Benzenesulfonamides and Analogues
Key Observations:
Biological Activity: The dual chlorine substitution may enhance inhibitory potency against isoforms of carbonic anhydrase compared to mono-substituted derivatives (e.g., 4-fluorobenzenesulfonamide). In contrast, 2'-Bromo-2-nitro-4-(trifluoromethyl)diphenyl ether, a structurally distinct diphenyl ether, lacks the sulfonamide group and is more likely utilized in non-biological applications due to its lipophilicity and thermal stability .
Physicochemical Properties :
- The symmetrical chlorine substitution (2,5-positions) in this compound may promote crystalline packing, leading to a higher melting point compared to asymmetrical analogues like 2,4-dichlorobenzenesulfonamide.
Research Findings and Limitations
While the provided evidence confirms the commercial availability of this compound , detailed experimental data (e.g., spectral characterization, enzymatic assays) are absent. Comparative insights are inferred from structural principles and general sulfonamide chemistry. Further studies are required to validate:
- Exact solubility profiles in polar vs. non-polar solvents.
- In vitro/in vivo activity against specific biological targets.
- Synthetic routes optimizing yield and purity.
Biological Activity
2,5-Dichloro-4-fluorobenzenesulfonamide is a halogenated sulfonamide compound with potential applications in medicinal chemistry, particularly due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H4Cl2FNO2S. The presence of chlorine and fluorine atoms on the benzene ring significantly influences its chemical reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to bind to the active sites of various enzymes. This binding can inhibit enzymatic activity, disrupting metabolic pathways essential for cell survival and proliferation.
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, which may be enhanced by the halogen substitution pattern of this compound. It has been studied for its efficacy against a range of bacterial infections.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- Antimicrobial Properties : It has shown effectiveness against various bacterial strains. Its structure allows it to inhibit bacterial growth by targeting key metabolic enzymes.
- Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines .
Data Table: Biological Activity Summary
Case Studies
Several studies have explored the biological effects and mechanisms of action of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.
- Cancer Cell Line Study :
- Mechanistic Insights :
Q & A
Q. What are the recommended synthetic routes for 2,5-Dichloro-4-fluorobenzenesulfonamide, and how can intermediates be optimized for yield?
A two-step synthesis is commonly employed:
Sulfonation : Reacting 2,5-dichloro-4-fluorobenzene with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate.
Amination : Treating the intermediate with ammonia or ammonium hydroxide in anhydrous conditions.
Yield optimization involves adjusting stoichiometry (e.g., 1.2:1 molar ratio of chlorosulfonic acid to substrate) and monitoring reaction progress via TLC or HPLC . For intermediates like sulfonyl chlorides, purification via recrystallization (e.g., using hexane/ethyl acetate) improves purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : NMR distinguishes fluorine environments (δ ≈ -110 ppm for para-fluorine), while NMR identifies aromatic protons (δ 7.2–7.8 ppm).
- IR : Sulfonamide groups show peaks at 1330–1370 cm (asymmetric S=O stretch) and 1150–1200 cm (symmetric S=O stretch).
- Mass Spectrometry : High-resolution MS confirms molecular ion [M-H] at m/z 268.94 (theoretical) and fragments like [CHClF]. Cross-validate with databases like NIST Chemistry WebBook for accuracy .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies:
- pH Stability : Dissolve in buffers (pH 1–13), monitor degradation via UV-Vis at 254 nm over 24–72 hours.
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C).
Document hydrolysis products (e.g., sulfonic acids) using LC-MS .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying electron-deficient sites (e.g., para-fluorine).
- Reaxys Database : Cross-reference analogous sulfonamides to predict reaction pathways (e.g., SNAr at chlorine positions).
- AI-Driven Simulations : Use COMSOL Multiphysics to model reaction kinetics under varying solvents (e.g., DMF vs. THF) .
Q. How can contradictory solubility data in polar aprotic solvents be resolved?
Contradictions often arise from impurities or measurement methods. Address this by:
Q. What experimental design strategies optimize reaction conditions for derivatizing this compound?
Use a factorial design to evaluate variables:
- Factors : Temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF, acetonitrile).
- Response Surface Methodology (RSM) : Model interactions to maximize yield. For example, a central composite design (CCD) with 15 runs identifies optimal conditions (e.g., 80°C, 1.5 mol% Pd catalyst) .
Q. How do electronic effects of substituents influence the sulfonamide’s biological activity in structure-activity relationship (SAR) studies?
- Hammett Constants : The electron-withdrawing -Cl and -F substituents increase acidity (σ ≈ 0.23 for Cl, 0.06 for F), enhancing hydrogen-bonding with biological targets.
- Molecular Docking : Simulate interactions with enzymes (e.g., carbonic anhydrase) using AutoDock Vina. Compare binding affinities of derivatives (e.g., 2-Cl vs. 4-F substitution) .
Methodological & Safety Considerations
Q. What protocols ensure safe handling of this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for reactions releasing HCl or SO.
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Q. How can researchers validate purity when commercial sources provide conflicting HPLC data?
- Multi-Method Analysis : Combine HPLC (C18 column, 70:30 acetonitrile/water), GC-MS (for volatile impurities), and elemental analysis (theoretical C: 34.3%, Cl: 26.4%).
- Reference Standards : Cross-check with in-house synthesized samples or NIST-certified materials .
Data Management & Reproducibility
Q. What strategies mitigate batch-to-batch variability in sulfonamide synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
